7-Methylguanosine 5'-phosphate is a significant nucleotide derivative that plays a crucial role in the biology of eukaryotic cells. It is characterized by the presence of a methyl group at the nitrogen-7 position of guanosine, which is critical for the stability and function of messenger RNA. This compound serves as a cap structure at the 5' end of eukaryotic messenger RNA, enhancing mRNA stability, facilitating translation initiation, and regulating RNA metabolism.
7-Methylguanosine 5'-phosphate is derived from guanosine through methylation processes. It is primarily found in eukaryotic organisms, where it is synthesized as part of mRNA capping during transcription.
This compound belongs to the class of organic compounds known as purine ribonucleoside phosphates. Specifically, it is categorized as a nucleotide due to its phosphate group and ribose sugar component.
The synthesis of 7-methylguanosine 5'-phosphate can be efficiently achieved through a methylation reaction using dimethyl sulfate as the methylating agent. This reaction occurs under aqueous conditions at room temperature, allowing for regioselective methylation that predominantly yields the desired product with high purity (over 99.5%) .
Technical Details:
The molecular formula of 7-methylguanosine 5'-phosphate is . The structure consists of a guanine base modified with a methyl group at the nitrogen-7 position, linked to a ribose sugar that carries a phosphate group at the 5' position.
7-Methylguanosine 5'-phosphate participates in various biochemical reactions, particularly those involved in RNA metabolism. It is integral to the capping process of messenger RNA, where it forms a unique 5'–5' triphosphate linkage with the first transcribed nucleotide.
Technical Details:
The mechanism by which 7-methylguanosine 5'-phosphate functions involves its recognition by cap-binding proteins, such as eukaryotic initiation factor 4E (eIF4E). This recognition facilitates several essential processes:
Research indicates that interactions between the cap structure and specific proteins enhance translation efficiency and stability of mRNA .
Relevant data indicate that modifications to this compound can affect its biological function and interactions with other biomolecules .
7-Methylguanosine 5'-phosphate has several applications in molecular biology and biochemistry:
This compound's unique properties make it an essential molecule for understanding gene expression regulation and developing therapeutic strategies targeting RNA processes .
7-Methylguanosine 5'-phosphate (m7GMP) is a mononucleotide derivative characterized by a guanosine moiety methylated at the N7 position of the purine ring and phosphorylated at the 5' carbon of the ribose sugar. Its molecular formula is C₁₁H₁₆N₅O₈P, with a molecular weight of 377.25 g/mol [1]. The compound exhibits a cationic charge at physiological pH due to quaternization of the N7 nitrogen, which significantly alters its electronic properties compared to unmodified guanosine monophosphate (GMP). Key structural features include:
This structure confers unique biochemical properties, including:
Table 1: Core Structural Features of m7GMP
Structural Element | Chemical Property | Biological Significance |
---|---|---|
N7-methylguanine | Permanent positive charge | Enables π-cation stacking with aromatic amino acids |
5'-phosphate group | pKa ≈ 1.0 (first dissociation) | Mediates electrostatic interactions with RNA-binding proteins |
Ribose moiety | 2',3'-cis-diol configuration | Potential metal chelation site; confers RNA-like conformation |
The discovery of m7GMP is inextricably linked to pioneering RNA cap research in the mid-1970s. Key milestones include:
The isolation of m7GMP from enzymatic digests of capped RNAs provided the first direct evidence for its biological existence beyond being a synthetic artifact. Its identification revolutionized understanding of post-transcriptional gene regulation.
m7GMP serves as the defining structural element in the 5' cap of eukaryotic messenger RNA (cap 0 structure), formed through a conserved three-step enzymatic process:
Table 2: Enzymatic Machinery in Eukaryotic mRNA Capping
Enzyme | EC Number | Function | m7GMP Involvement |
---|---|---|---|
RNA triphosphatase | 3.1.3.33 | Removes terminal γ-phosphate | Prepares 5' end for guanylylation |
RNA guanylyltransferase | 2.7.7.50 | Forms GpppN cap | Generates covalent E-m7GMP intermediate |
RNA guanine-7-methyltransferase | 2.1.1.56 | Methylates guanine N7 | Catalyzes SAM → m7GMP conversion |
The m7GMP cap mediates critical biological functions through specialized cap-binding complexes:
Notably, m7GMP's electrostatic properties facilitate a conformational change in eIF4E, where the cationic methylguanine stacks between Trp56 and Trp102, while the phosphate groups coordinate with Arg112, Arg157, and Lys162 [2] [6].
m7GMP exhibits distinct biochemical properties compared to its triphosphate and diphosphate counterparts, as well as unmethylated nucleotides:
Table 3: Comparative Properties of m7G Nucleotides
Parameter | m7GMP | m7GDP | m7GTP | GMP |
---|---|---|---|---|
Molecular Formula | C₁₁H₁₆N₅O₈P | C₁₁H₁₇N₅O₁₁P₂ | C₁₁H₁₈N₅O₁₄P₃ | C₁₀H₁₄N₅O₈P |
Molecular Weight | 377.25 | 457.24 | 537.21 | 363.22 |
Charge at pH 7 | -1 (net) | -2 (net) | -3 (net) | -2 |
eIF4E Binding Affinity (Kd) | 1.2 µM | 0.8 µM | 0.15 µM | >100 µM |
Primary Biological Role | mRNA cap core; decapping intermediate | Enzymatic intermediate in cap synthesis | Substrate for capping enzymes | Standard nucleotide |
Chemical Stability | Stable | Acid-labile | Alkali-labile | Stable |
m7GDP (C₁₁H₁₇N₅O₁₁P₂): Functions primarily as an intermediate in enzymatic decapping pathways and in in vitro cap analog synthesis. Its diphosphate moiety allows formation of "anti-reverse" cap analogs (e.g., m7GpppG) when condensed with GTP derivatives [9].
Metabolic relationships:
The methyl group turnover exceeds 10^6 molecules/cell/day in mammalian cells
Cap analog applications:
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